N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide
Description
N-(3-((Perfluoropropyl)thio)phenyl)thiophene-2-carboxamide is a fluorinated aromatic amide characterized by a thiophene-2-carboxamide core substituted with a perfluoropropylthio group at the phenyl ring’s meta position. The perfluoropropylthio moiety (-S-C3F7) introduces strong electron-withdrawing effects, enhancing the compound’s lipophilicity and chemical stability. Such fluorinated thioether groups are notable in agrochemicals and pharmaceuticals due to their resistance to metabolic degradation and improved bioavailability .
Properties
Molecular Formula |
C14H8F7NOS2 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
N-[3-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H8F7NOS2/c15-12(16,13(17,18)19)14(20,21)25-9-4-1-3-8(7-9)22-11(23)10-5-2-6-24-10/h1-7H,(H,22,23) |
InChI Key |
QCOYDDCZVLXDPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(C(C(F)(F)F)(F)F)(F)F)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 3-(heptafluoropropylthio)aniline with 2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the heptafluoropropyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophenyl derivatives.
Scientific Research Applications
Materials Science
Conductive Polymers
N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide can be utilized in the development of conductive polymers. The incorporation of thiophene units enhances the electrical conductivity and thermal stability of polymer matrices. Research indicates that such compounds can improve the performance of organic electronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The fluorinated side chains contribute to the solubility and processability of the materials, making them suitable for solution-based fabrication methods .
Nanocomposites
The compound has been investigated for use in nanocomposites, where it serves as a modifier to enhance mechanical properties and thermal resistance. Studies have shown that incorporating this compound into polymer matrices results in improved tensile strength and elongation at break, which are critical for applications in flexible electronics and packaging materials .
Pharmaceutical Applications
Anticancer Activity
Research has indicated that N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide exhibits potential anticancer properties. It has been evaluated for its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis induction. For example, compounds with similar structures have shown efficacy against prostate cancer by targeting specific pathways involved in cell survival and proliferation .
Drug Delivery Systems
The compound's unique chemical characteristics make it a candidate for drug delivery applications. Its ability to form stable complexes with therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. Research has demonstrated that incorporating this compound into nanoparticles can facilitate targeted delivery, minimizing side effects while maximizing therapeutic effects .
Environmental Science
Fluorinated Compounds in Environmental Studies
Given the increasing concern over perfluorinated compounds (PFCs), N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide is being studied for its environmental impact and degradation pathways. Investigations focus on its persistence in ecosystems and potential bioaccumulation effects. Understanding these factors is crucial for assessing the ecological risks associated with fluorinated compounds .
Case Studies and Research Findings
| Study/Research Focus | Findings | Implications |
|---|---|---|
| Conductive Polymers | Enhanced electrical conductivity when incorporated into polymer matrices | Potential use in OPVs and OLEDs |
| Anticancer Activity | Induces apoptosis in prostate cancer cell lines | Development of new anticancer therapies |
| Drug Delivery Systems | Improves solubility and bioavailability of drugs | Enhanced effectiveness of treatments |
| Environmental Impact | Investigates persistence and bioaccumulation | Risk assessment for ecological safety |
Mechanism of Action
The mechanism of action of N-(3-((1,1,2,2,3,3,3-HEPTAFLUOROPROPYL)THIO)PHENYL)-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups and thiophenyl moiety allow it to interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Structure: Features a nitro (-NO2) group at the phenyl ring’s ortho position.
- Synthesis : Prepared via condensation of 2-thiophenecarbonyl chloride with 2-nitroaniline, yielding yellow crystals (m.p. 397 K) .
- Conformation : Dihedral angles between benzene and thiophene rings are 13.53° and 8.50° in two asymmetric units, indicating moderate planarity.
- The nitro group contributes to dipole interactions but reduces solubility compared to fluorinated analogs .
Comparison :
- Lipophilicity : Fluorinated substituents (logP ~4–5) typically increase membrane permeability compared to nitro groups (logP ~1–2) .
- Synthetic Yield : Nitro-substituted analogs report yields of 63–74% (), while fluorinated derivatives may require specialized fluorination steps, affecting scalability.
Thiophene-2-carboxamide Derivatives in BTK Inhibition ()
- GDC-0834/GDC-0837 : These Bruton’s tyrosine kinase (BTK) inhibitors incorporate tetrahydrobenzo[b]thiophene-2-carboxamide cores. Modifications like dimethylpiperazine groups enhance target affinity .
- Activity : Fluorinated substituents (e.g., trifluoromethyl in flutolanil, ) are common in agrochemicals for their resistance to hydrolysis and enhanced bioactivity .
Comparison :
- Target Selectivity : The perfluoropropylthio group’s bulkiness may sterically hinder binding to BTK compared to smaller substituents (e.g., methyl or methoxy).
- Metabolic Stability : Fluorinated thioethers resist cytochrome P450-mediated degradation, offering longer half-lives than nitro or hydroxyl-substituted analogs () .
N-Substituted Thiophene-2-carboxamides ()
Comparison :
Structural and Supramolecular Features
N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC) ()
- Dihedral Angles : 9.71° between furan and benzene rings, contrasting with 8.50–13.53° in thiophene analogs.
- Hydrogen Bonding: Intramolecular S(6) motifs in nitro derivatives vs.
Comparison :
- Conformational Flexibility : The perfluoropropylthio group’s steric bulk may increase dihedral angles, reducing planarity and altering π-π stacking interactions.
- Intermolecular Forces : Fluorinated thioethers engage in weak C–F⋯H and S⋯F interactions, differing from nitro derivatives’ C–H⋯O/S networks .
Data Tables
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Biological Activity
N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, presenting findings from diverse sources.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a perfluoropropyl thio group and a carboxamide functional group, contributing to its unique chemical reactivity and biological profile. The molecular formula can be represented as C14H14F3NOS, indicating the presence of fluorine which may enhance lipophilicity and biological activity.
Antitumor Activity
Recent studies have indicated that thiophene derivatives exhibit significant antitumor properties. For instance, compounds structurally related to N-(3-((perfluoropropyl)thio)phenyl)thiophene-2-carboxamide have shown promising results in inhibiting tumor cell proliferation.
- Mechanism of Action : The compound is believed to interact with apoptotic pathways, potentially inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1. This interaction leads to increased apoptosis in cancer cells, particularly in breast and ovarian cancer models .
Antibacterial Activity
Thiophene derivatives have also been evaluated for their antibacterial properties. In vitro studies demonstrate that related compounds exhibit activity against various bacterial strains, including E. faecalis and K. pneumoniae.
- Minimum Inhibitory Concentration (MIC) : The MIC for some thiophene derivatives has been reported between 40 to 50 µg/mL, suggesting moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone .
Case Studies
- In Vitro Studies on Antitumor Activity :
-
Antibacterial Efficacy Assessment :
- In another study, various thiophene-based compounds were tested against a range of pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also demonstrated comparable effectiveness to established antibiotics, highlighting their potential as alternative therapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
